

Introduction: The Emerging Significance of Substituted Cyclobutanes

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Compound of Interest

Compound Name: *3-Butoxy-2,2-dimethylcyclobutan-1-ol*

CAS No.: 1375474-18-2

Cat. No.: B1528462

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The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has garnered significant interest within the medicinal chemistry and materials science communities. [1][2] Its unique, puckered three-dimensional structure offers a valuable scaffold for developing novel therapeutics by providing conformational restriction and enabling precise spatial orientation of pharmacophoric groups. [1][3] **3-Butoxy-2,2-dimethylcyclobutan-1-ol** is a representative member of this class, incorporating a sterically demanding gem-dimethyl group, a hydroxyl group for further functionalization or hydrogen bonding, and a butoxy ether linkage that modulates lipophilicity. This guide serves as a comprehensive technical resource for researchers, detailing the physicochemical properties, synthetic strategy, potential applications, and safe handling of this compound.

Chemical Identity and Physicochemical Properties

The fundamental identity of **3-Butoxy-2,2-dimethylcyclobutan-1-ol** is established by its unique Chemical Abstracts Service (CAS) number and molecular structure. Its properties are summarized below.

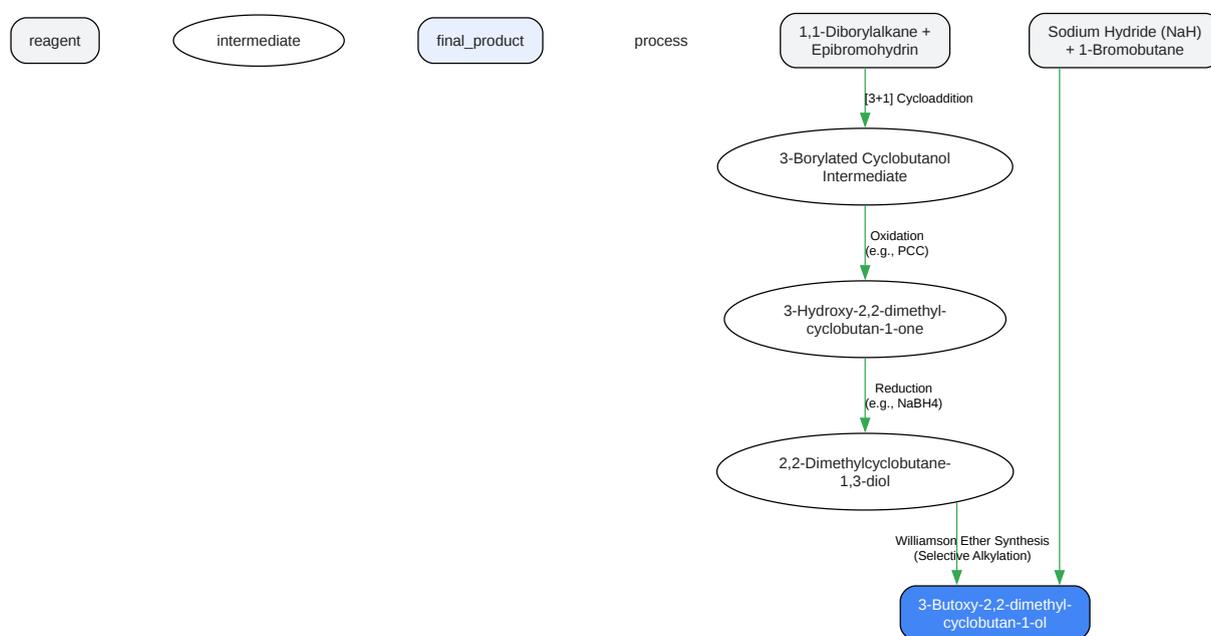
Property	Value	Source
CAS Number	1375474-18-2	[4]
Molecular Formula	C ₁₀ H ₂₀ O ₂	Inferred from Name
Molecular Weight	172.26 g/mol	Calculated
IUPAC Name	3-butoxy-2,2-dimethylcyclobutan-1-ol	N/A
Synonyms	Not available	N/A
Physical State	Liquid (Predicted)	N/A
Boiling Point	Not available	N/A
Melting Point	Not available	N/A
Density	Not available	N/A

Synthesis and Mechanistic Considerations

A specific, peer-reviewed synthesis for **3-Butoxy-2,2-dimethylcyclobutan-1-ol** is not readily available in the provided search results. However, a logical and robust synthetic route can be designed based on established organometallic and etherification methodologies. The proposed pathway involves a formal [3+1] cycloaddition to construct the core cyclobutanol ring, followed by a Williamson ether synthesis to install the butoxy side chain.

Proposed Synthetic Workflow

The synthesis is envisioned as a two-stage process starting from readily available precursors. This approach offers modularity, allowing for the potential synthesis of various analogs.



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Caption: Proposed synthetic workflow for **3-Butoxy-2,2-dimethylcyclobutan-1-ol**.

Experimental Protocol: A Hypothetical Approach

The following protocol is a conceptual outline. Researchers must adapt all procedures based on laboratory-specific safety protocols and empirical optimization.

Step 1: Synthesis of 2,2-Dimethylcyclobutane-1,3-diol (Intermediate D)

- Rationale: The synthesis of a substituted cyclobutanol core can be achieved via methods like the formal [3+1] cycloaddition of 1,1-diborylalkanes with epihalohydrins.[5] This provides a versatile entry to 3-borylated cyclobutanols, which can be subsequently oxidized and reduced to afford the desired diol intermediate.
- Procedure Outline:
 - Following a modified literature procedure for borylated cyclobutanols, react an appropriate 1,1-diborylalkane with an epihalohydrin derivative to form the cyclobutane ring.[5]
 - Oxidize the resulting 3-borylated cyclobutanol intermediate using a standard oxidant like pyridinium chlorochromate (PCC) to yield the corresponding cyclobutanone.
 - Reduce the ketone with a mild reducing agent such as sodium borohydride (NaBH₄) in methanol to yield the target diol (D). The stereochemistry of this reduction will likely result in a mixture of cis and trans isomers.
 - Purify the diol by column chromatography on silica gel.

Step 2: Selective Alkylation to **3-Butoxy-2,2-dimethylcyclobutan-1-ol** (Final Product F)

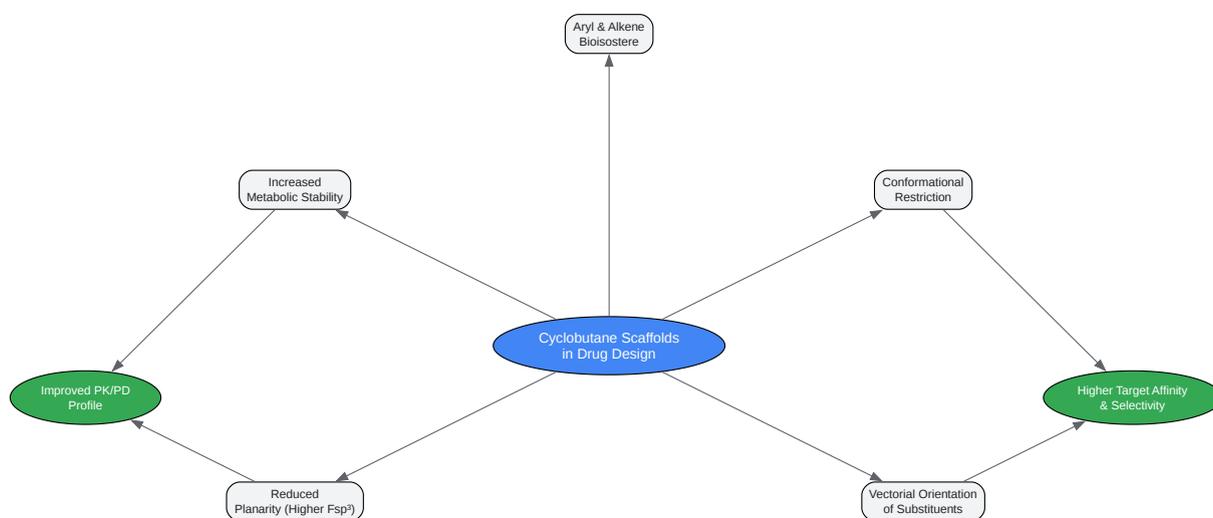
- Rationale: The Williamson ether synthesis is a classic and reliable method for forming ethers.[6][7] It involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The primary hydroxyl group of the diol is expected to be more sterically accessible and therefore more reactive, allowing for selective mono-alkylation.
- Procedure Outline:
 - In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve 2,2-dimethylcyclobutane-1,3-diol (1.0 eq) in anhydrous tetrahydrofuran (THF).
 - Cool the solution to 0 °C in an ice bath.

- Add sodium hydride (NaH, 60% dispersion in mineral oil, ~1.1 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide, driving the reaction forward. The use of a slight excess ensures complete deprotonation of the more accessible hydroxyl group.
- Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
- Re-cool the solution to 0 °C and add 1-bromobutane (1.2 eq) dropwise via syringe.
- Allow the reaction to warm to room temperature and stir overnight. Monitor progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to isolate the final product (F).

Relevance in Drug Development

The incorporation of cyclobutane rings into small molecules is a modern strategy in drug design to enhance pharmacological properties.^{[1][3]}

- **Metabolic Stability:** The cyclobutane core is chemically robust and can improve the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism.^[1]
- **Conformational Restriction:** The rigid, puckered nature of the cyclobutane ring reduces the number of accessible conformations of a molecule. This can lead to higher binding affinity and selectivity for a biological target by locking the molecule into a bioactive conformation.^[3]
- **Improved Physicochemical Properties:** As a bioisostere for other groups (like phenyl rings or alkenes), the cyclobutane scaffold can be used to reduce planarity, increase the fraction of sp³-hybridized carbons (F_{sp³}), and optimize solubility and permeability.^[1]



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Caption: Key attributes of cyclobutane scaffolds in medicinal chemistry.

Analytical Characterization

Confirmation of the structure of **3-Butoxy-2,2-dimethylcyclobutan-1-ol** would rely on a combination of standard spectroscopic techniques.

- ^1H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a triplet for the terminal methyl group of the butoxy chain (~ 0.9 ppm), multiplets for the methylene groups of the butoxy chain, a triplet for the $-\text{OCH}_2-$ group (~ 3.4 - 3.6 ppm), signals for the cyclobutane ring protons, and a broad singlet for the hydroxyl ($-\text{OH}$) proton.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): Would show distinct signals for all 10 carbon atoms, including the gem-dimethyl carbons, the four carbons of the butoxy group, and the four carbons of the cyclobutane ring.
- FT-IR (Fourier-Transform Infrared Spectroscopy): Key absorbances would include a broad O-H stretch (~ 3300 - 3500 cm^{-1}), C-H stretching of the alkyl groups (~ 2850 - 3000 cm^{-1}), and a strong C-O stretch for the ether and alcohol (~ 1050 - 1150 cm^{-1}).
- Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would confirm the molecular weight (172.26 g/mol) and provide fragmentation patterns useful for structural elucidation.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **3-Butoxy-2,2-dimethylcyclobutan-1-ol** is not available, general precautions for a flammable and potentially irritating organic alcohol/ether should be strictly followed.[\[8\]](#)[\[9\]](#)

Hazard Category	Precautionary Statement	GHS Pictogram
Flammability	Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[8]	
Skin Irritation	Causes skin irritation.[8] Wear protective gloves. Wash skin thoroughly after handling.[8]	
Eye Irritation	Causes serious eye irritation. [8] Wear eye protection/face protection.[8] IF IN EYES: Rinse cautiously with water for several minutes.[8]	
Handling	Use only in a well-ventilated area or outdoors.[9] Ground and bond container and receiving equipment.[9]	N/A

Protocol for Safe Handling and Disposal

- Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical safety goggles, and nitrile gloves.
- Ventilation: Handle the compound exclusively within a certified chemical fume hood to avoid inhalation of vapors.
- Ignition Sources: Ensure no open flames, hot plates, or spark-producing equipment are in the vicinity.[9][10] Use non-sparking tools for transfers.
- Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for chemical waste disposal.[8] Do not allow the product to enter drains.[8]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[8]

- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Conclusion

3-Butoxy-2,2-dimethylcyclobutan-1-ol represents a structurally interesting molecule that leverages the advantageous properties of the cyclobutane scaffold. While detailed experimental data remains sparse, its synthesis is achievable through established chemical transformations. Its potential as a building block in medicinal chemistry is significant, offering a platform to explore the impact of conformationally restricted motifs on biological activity. Adherence to rigorous safety protocols is paramount for the handling and investigation of this and related compounds.

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